{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine
Description
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine (CAS: 1397343-11-1) is a bicyclic primary amine featuring a fluorinated bicyclo[2.2.2]octane scaffold. Its hydrochloride salt form is widely used as an intermediate in synthesizing central nervous system (CNS)-active drugs, leveraging its rigid bicyclic framework to enhance binding affinity and metabolic stability . The molecular formula is C₈H₁₅ClFN (hydrochloride form), with a molecular weight of 179.66 g/mol .
Properties
Molecular Formula |
C9H16FN |
|---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C9H16FN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2 |
InChI Key |
ASOMTLQNFDJTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine typically involves the fluorination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octan-1-amine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or dichloromethane, and at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their distinguishing features:
Key Research Findings
Impact of Fluorine Substitution: The fluorine atom in {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine enhances metabolic stability and bioavailability compared to non-fluorinated analogs like {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine .
Bicyclo Ring Size and Rigidity :
Compounds with bicyclo[2.2.2]octane cores exhibit superior conformational rigidity compared to smaller bicyclo[1.1.1]pentane derivatives (e.g., 1-[4-(3-Fluorobicyclo[1.1.1]pent-1-yl)phenyl]methanamine), improving target binding in CNS applications .
Aza-Substituted Derivatives :
Nitrogen-substituted analogs (e.g., 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine) show altered electronic properties but are often discontinued due to synthesis challenges or instability .
Synthetic Complexity: Multi-step syntheses involving organolithium reagents (e.g., n-BuLi) and THF are common for bicyclo[2.2.2]octane derivatives, as seen in patents . Fluorination steps typically require specialized reagents, increasing production costs .
Data Tables
Table 1: Pharmacokinetic Properties (Theoretical)
| Property | {4-Fluorobicyclo[...]methanamine HCl | 1-[4-(3-Fluorobicyclo[...]methanamine | {1-azabicyclo[...]methanamine |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 1.2 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Polar Surface Area (Ų) | 26 | 20 | 38 |
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